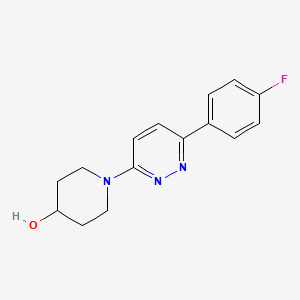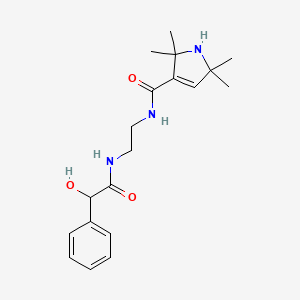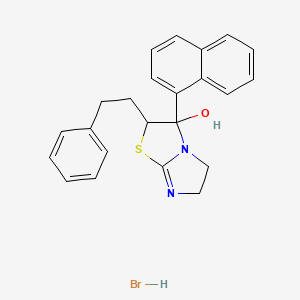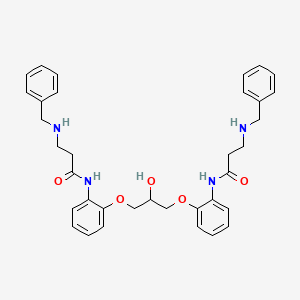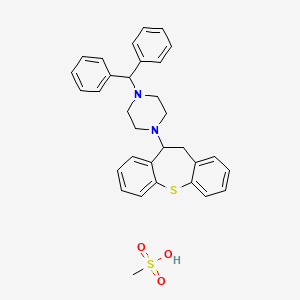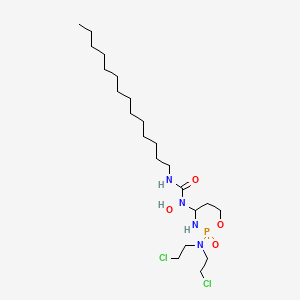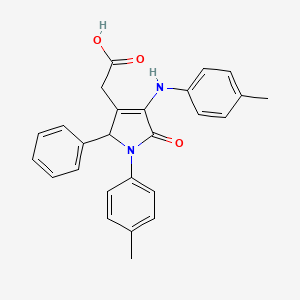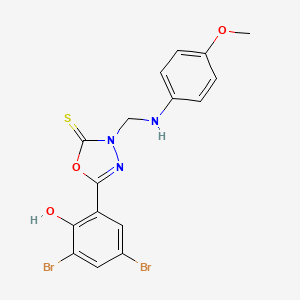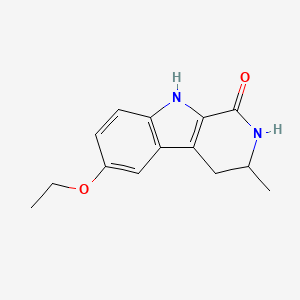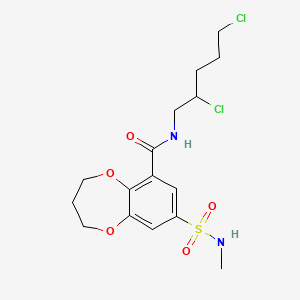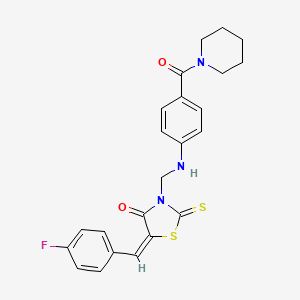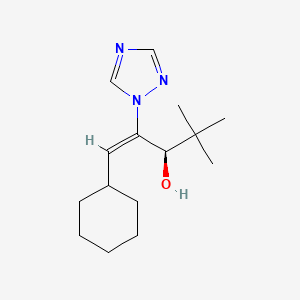
alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile derivative under acidic or basic conditions.
Introduction of the Cyclohexylmethylene Group: The cyclohexylmethylene group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides in the presence of a strong base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole ring is known for its potential as an antifungal, antibacterial, and anticancer agent. Researchers are exploring its use in developing new pharmaceuticals.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects in medicinal and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Cyclohexylmethylene Derivatives: Compounds with similar cyclohexylmethylene groups but different functional groups.
Tert-Butyl Alcohol: A compound with a similar tert-butyl group but lacking the triazole ring.
Uniqueness
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol is unique due to its combination of a triazole ring, cyclohexylmethylene moiety, and tert-butyl group
Propiedades
Número CAS |
93851-05-9 |
|---|---|
Fórmula molecular |
C15H25N3O |
Peso molecular |
263.38 g/mol |
Nombre IUPAC |
(E,3R)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+/t14-/m0/s1 |
Clave InChI |
CNFMJLVJDNGPHR-SSUFTNFISA-N |
SMILES isomérico |
CC(C)(C)[C@H](/C(=C\C1CCCCC1)/N2C=NC=N2)O |
SMILES canónico |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


